molecular formula C24H22BrN3O4 B11567763 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

Cat. No.: B11567763
M. Wt: 496.4 g/mol
InChI Key: JUOKAQIQWDBUOE-MZJWZYIUSA-N
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Description

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a bromobenzoate moiety, and an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenyl 4-bromobenzoate with 2-[(3-methylphenyl)amino]acetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like anhydrous aluminum chloride (AlCl3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl benzoate: Similar in structure but lacks the bromine atom and imino linkage.

    4-Bromophenyl benzoate: Similar in structure but lacks the methoxy group and imino linkage.

    2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate: Similar in structure but has a different substitution pattern on the phenyl ring.

Uniqueness

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, bromobenzoate moiety, and imino linkage makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H22BrN3O4

Molecular Weight

496.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C24H22BrN3O4/c1-16-4-3-5-20(12-16)26-15-23(29)28-27-14-17-6-11-21(22(13-17)31-2)32-24(30)18-7-9-19(25)10-8-18/h3-14,26H,15H2,1-2H3,(H,28,29)/b27-14+

InChI Key

JUOKAQIQWDBUOE-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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